N-(2-chloro-4-methylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(2-chloro-4-methylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine ring and a sulfanyl acetamide moiety. The structure includes:
- Pyrimidin-4-ylsulfanyl group: A six-membered nitrogen-containing ring with sulfur at position 4, enhancing electronic delocalization.
- 2-Methoxyphenyl-piperazine: A piperazine substituent with a methoxy group, influencing solubility and receptor binding.
This compound is hypothesized to exhibit biological activity due to the acetamide and piperazine motifs, commonly associated with antimicrobial, anticonvulsant, or receptor-targeting properties .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-17-7-8-19(18(25)13-17)28-23(31)15-33-24-14-22(26-16-27-24)30-11-9-29(10-12-30)20-5-3-4-6-21(20)32-2/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECSRQTWMQDAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide likely involves multiple steps, including:
Formation of the chloro-substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the methoxy group: This can be done via nucleophilic aromatic substitution or methylation reactions.
Formation of the piperazine ring: This can be synthesized through cyclization reactions involving ethylenediamine derivatives.
Formation of the pyrimidine ring: This can be synthesized through condensation reactions involving appropriate precursors.
Coupling of the rings: This involves forming the sulfanylacetamide linkage through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: The chloro and methoxy groups on the phenyl rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl rings.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may act by binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Aromatic Substitutions
N-(2-chlorophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
- Key Difference : Positional isomerism (pyrimidin-2-yl vs. pyrimidin-4-yl) and substitution on the phenyl group (4-methoxyphenyl vs. 2-methoxyphenyl).
- The 4-methoxy group on the piperazine may enhance solubility compared to the 2-methoxy variant .
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide
Modifications in Heterocyclic Core
N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
- Key Difference: Replacement of pyrimidine with a thienopyrimidine fused ring.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
Piperazine Modifications
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
- Key Difference : Piperazine substituted with a sulfonyl group and linked to a 4-methylphenyl moiety.
N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide
- Key Difference : Piperazine substituted with a methyl group and pyrimidine modified with thiophene and trifluoromethyl groups.
- Impact : Methylation of piperazine may enhance metabolic stability, while thiophene and trifluoromethyl groups contribute to lipophilicity and electron-withdrawing effects .
Biological Activity
The compound N-(2-chloro-4-methylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure
The chemical structure of the compound can be represented as follows:
Key Features
- Chlorine Atom : Enhances lipophilicity and biological activity.
- Piperazine Moiety : Known for its role in various pharmacological activities, particularly in central nervous system (CNS) effects.
- Pyrimidine Ring : Often linked to anti-cancer and anti-inflammatory activities.
Research indicates that this compound may exert its effects through multiple pathways:
- Inhibition of Osteoclastogenesis : Similar compounds have shown the ability to inhibit the formation and activity of osteoclasts, cells responsible for bone resorption. This action is crucial in treating conditions like osteoporosis .
- Antitumor Activity : The structural components suggest potential interactions with cellular pathways involved in tumor growth and metastasis.
- Neurotransmitter Modulation : The piperazine ring indicates possible interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which could influence mood and anxiety disorders.
In Vitro Studies
Several studies have investigated the biological activity of related compounds:
In Vivo Studies
Research has also explored the efficacy of similar compounds in animal models:
- Osteoporosis Models : Compounds with similar structures have been shown to prevent ovariectomy-induced bone loss, highlighting their therapeutic potential in bone density preservation.
Case Study 1: Osteoclast Inhibition
In a study focusing on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (related compound), it was found that:
- The compound significantly altered mRNA expressions of osteoclast-specific markers.
- It suppressed F-actin belt formation, crucial for osteoclast function, indicating a strong potential for treating osteolytic disorders .
Case Study 2: Antitumor Activity
Another study explored derivatives of similar structures against various cancer cell lines, demonstrating:
- Selective cytotoxicity towards malignant cells while sparing normal cells.
- Induction of apoptosis through mitochondrial pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
